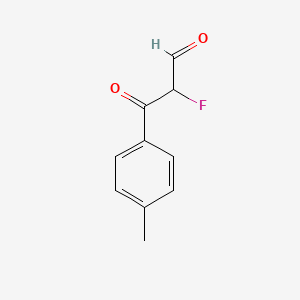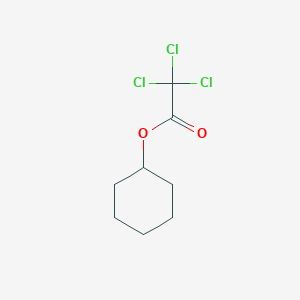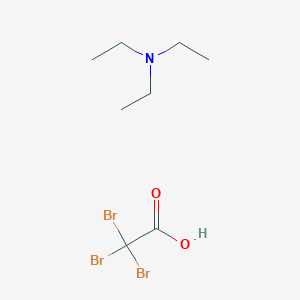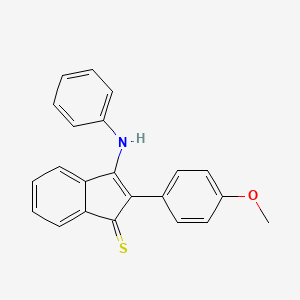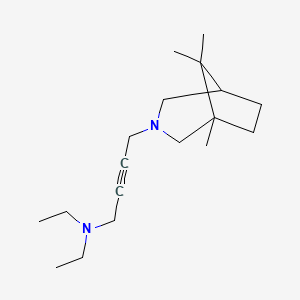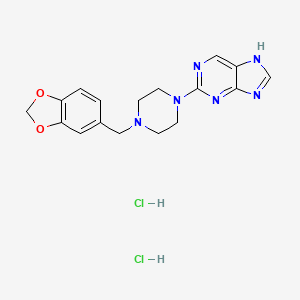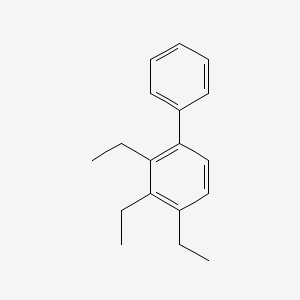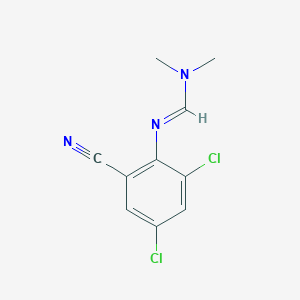
N'-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro and cyano groups attached to a phenyl ring, along with a dimethylmethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions . The reaction is carried out in a suitable solvent, such as isopropanol, and may involve the use of glacial acetic acid as a catalyst. The reaction mixture is heated to a specific temperature, often around 150°C, and maintained under these conditions for a set period to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. This method involves the use of a microwave synthesizer to heat the reaction mixture, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano or dichloro groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or dichloro positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the presence of the cyano and dichloro groups plays a crucial role in its activity .
Comparison with Similar Compounds
N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:
- N’-(2-Cyano-4-chlorophenyl)-N,N-dimethylmethanimidamide
- N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide
- N’-(2,4-Dichloro-6-methylphenyl)-N,N-dimethylmethanimidamide
These compounds share structural similarities but differ in the substitution pattern on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making N’-(2,4-Dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide unique in its properties and applications .
Properties
CAS No. |
39255-57-7 |
|---|---|
Molecular Formula |
C10H9Cl2N3 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
N'-(2,4-dichloro-6-cyanophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)6-14-10-7(5-13)3-8(11)4-9(10)12/h3-4,6H,1-2H3 |
InChI Key |
CYBOAWDTDWFSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


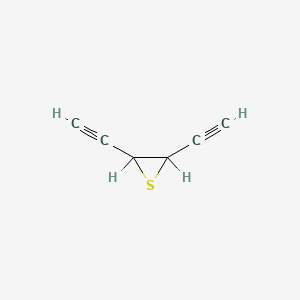
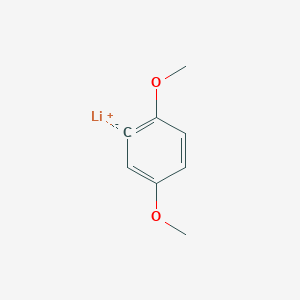
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
